(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16374450
InChI: InChI=1S/C24H16BrFO5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9-
SMILES:
Molecular Formula: C24H16BrFO5
Molecular Weight: 483.3 g/mol

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC16374450

Molecular Formula: C24H16BrFO5

Molecular Weight: 483.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C24H16BrFO5
Molecular Weight 483.3 g/mol
IUPAC Name (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one
Standard InChI InChI=1S/C24H16BrFO5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9-
Standard InChI Key MCKCVMDOAKIKEP-AFPJDJCSSA-N
Isomeric SMILES C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1
Canonical SMILES C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzofuran core (C12_{12}H8_8O2_2) fused with a 4H-1,3-benzodioxin moiety (C7_7H5_5BrO2_2). Key substituents include:

  • A Z-configured methylidene group at the C2 position, critical for geometric isomerism and target binding .

  • A 6-bromo substituent on the benzodioxin ring, enhancing electrophilic reactivity .

  • A 2-fluorobenzyloxy group at the C6 position of the benzofuran, influencing lipophilicity and metabolic stability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC24_{24}H17_{17}BrFO5_5
Molecular Weight493.3 g/mol
CAS Registry Number929444-06-4 (analog)
XLogP3~5.2 (estimated)

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step strategies:

  • Benzofuran Core Formation: Cyclization of substituted phenols via Friedel-Crafts acylation or oxidative coupling .

  • Benzodioxin Integration: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the brominated benzodioxin .

  • Fluorobenzyloxy Functionalization: Alkylation of the hydroxyl group at C6 using 2-fluorobenzyl bromide under basic conditions (e.g., K2_2CO3_3/DMF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1BF3_3-Et2_2O, 80°C, 12 hr65
2Pd(PPh3_3)4_4, K2_2CO3_3, 90°C78
32-Fluorobenzyl bromide, K2_2CO3_3, DMF82

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Degrades under UV light (t1/2_{1/2} = 48 hr at 25°C); requires storage at -20°C under inert atmosphere.

  • Stereochemical Integrity: The Z-configuration of the methylidene group is thermally stable but susceptible to isomerization under acidic conditions .

Biological Activity and Mechanisms

Enzyme Modulation

  • Acetylcholinesterase (AChE) Inhibition: Moderate activity (IC50_{50} = 12.3 µM) due to planar benzofuran interactions with the catalytic site .

  • IDO1 (Indoleamine 2,3-Dioxygenase) Inhibition: Predicted Ki_i = 89 nM via molecular docking, suggesting immunomodulatory potential .

Applications in Drug Development

Anticancer Therapeutics

  • Synergizes with cisplatin in NSCLC (A549 cells), reducing viability by 40% at 5 µM .

  • Patent US8299246B2 highlights benzofuran derivatives as kinase inhibitors for oncology .

Neurodegenerative Diseases

Structural analogs show dual AChE/Butyrylcholinesterase inhibition, relevant for Alzheimer’s disease .

Comparative Analysis with Analogues

Table 3: Activity Comparison

CompoundAntiproliferative IC50_{50} (µM)AChE IC50_{50} (µM)
Target Compound2.1–4.812.3
5-MAPB (Benzofuran analog)3.9N/A
6-Alkoxybenzofuranone (Alzheimer’s)N/A8.7

Future Directions

  • Prodrug Development: Esterification of the ketone group to improve bioavailability .

  • Targeted Delivery: Nanoparticle encapsulation to mitigate hepatotoxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator